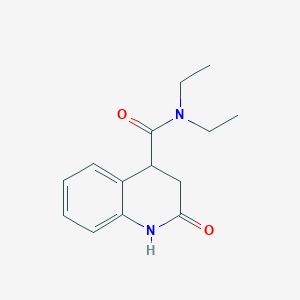![molecular formula C14H22N2O3 B7493182 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been found to have potential therapeutic applications in the treatment of cancer, particularly in hematological malignancies.
Mechanism of Action
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide works by binding to the DNA transcription initiation factor SL1, which is required for RNA polymerase I transcription. This binding prevents the formation of the SL1 complex, leading to the inhibition of RNA polymerase I transcription. This results in the selective killing of cancer cells, as cancer cells are more dependent on RNA polymerase I transcription than normal cells.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide has been found to have a synergistic effect with other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide is its selectivity for cancer cells, which makes it a promising therapeutic agent for the treatment of cancer. However, one of the limitations of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide is its poor solubility, which can make it difficult to work with in the lab. Additionally, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide has been found to have some toxicity in normal cells, which may limit its therapeutic potential.
Future Directions
There are a number of future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide. One area of research is the development of more effective delivery methods for N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide, such as nanoparticle-based delivery systems. Another area of research is the identification of biomarkers that can predict response to N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide treatment. Additionally, there is ongoing research on the use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide in combination with other cancer treatments, such as immunotherapy. Overall, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide shows great promise as a therapeutic agent for the treatment of cancer, and further research is needed to fully understand its potential.
Synthesis Methods
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide is synthesized using a five-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-piperidone hydrochloride with cyclopropanecarbonyl chloride to form N-(cyclopropanecarbonyl)piperidin-4-yl chloride. This intermediate is then reacted with 2-oxolane carboxylic acid to form N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide.
Scientific Research Applications
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer. It has been found to be particularly effective against hematological malignancies, such as acute myeloid leukemia (AML) and lymphoma. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide works by inhibiting RNA polymerase I transcription, which is overactive in cancer cells, leading to the selective killing of cancer cells.
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c17-13(12-2-1-9-19-12)15-11-5-7-16(8-6-11)14(18)10-3-4-10/h10-12H,1-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIKZOBLYQQAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

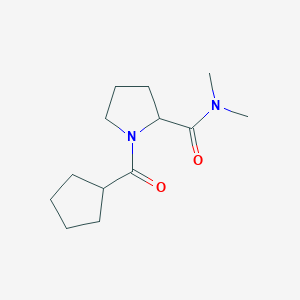
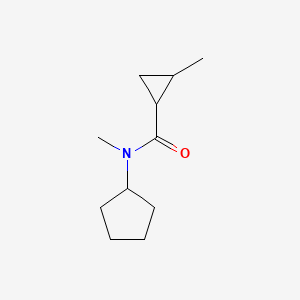
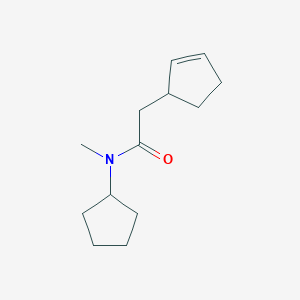
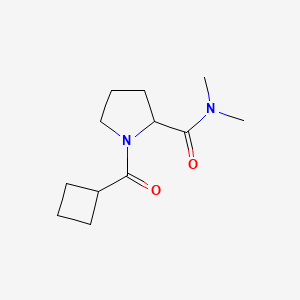
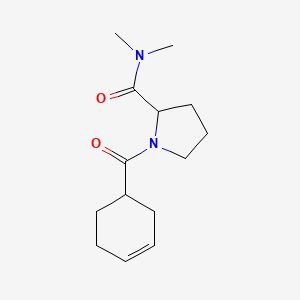
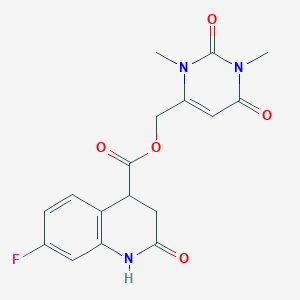
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)

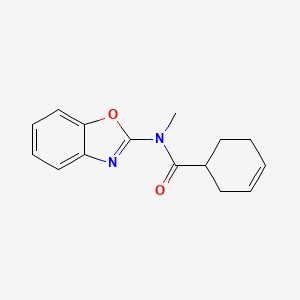
![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)

![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
